(2R)-3,3-dimethylazetidine-2-carboxylic acid

Peptide conformation Reverse turn Peptidomimetic design

Standard proline or unsubstituted azetidine analogs fail to replicate the orthogonal constraint of (2R)-3,3-dimethylazetidine-2-carboxylic acid. This compound uniquely combines a four-membered ring (γ-turn induction), a C3 gem-dimethyl quaternary center (rigidified puckering), and defined (2R) stereochemistry. Essential for neurotrophin mimetics, collagen triple-helix studies, and GPCR SAR where backbone conformation dictates selectivity. - Conformationally locks γ-turns vs. proline’s β-turns - Precisely controls spatial carboxylate orientation - Supports reproducible asymmetric synthesis campaigns

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 2165961-80-6
Cat. No. B2720297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3-dimethylazetidine-2-carboxylic acid
CAS2165961-80-6
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC1(CNC1C(=O)O)C
InChIInChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
InChIKeyAWQHNYKQPOONLR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-3,3-Dimethylazetidine-2-carboxylic Acid: Chiral Sterically Hindered Building Block


(2R)-3,3-Dimethylazetidine-2-carboxylic acid (CAS 2165961-80-6; MFCD31705550; molecular formula C₆H₁₁NO₂; molecular weight 129.16 g/mol) is a chiral, non-proteinogenic α-amino acid featuring a four-membered azetidine ring with geminal dimethyl substitution at the C3 position and a carboxylic acid group at the C2 position bearing the (R) absolute configuration . First described as a synthetic target by De Kimpe, Boeykens, and Tourwé in 1998, it is classified as a sterically hindered α-amino acid and serves as a conformationally constrained building block for peptide and peptidomimetic design [1]. The compound is commercially supplied at ≥95–97% purity by multiple vendors including Aladdin, ChemBlock, MolCore, and CymitQuimica, with pricing indicative of a specialty research chemical (e.g., €348/100 mg) . Its structural features—namely the four-membered ring, gem-dimethyl quaternary carbon, and defined (2R) stereochemistry—collectively distinguish it from unsubstituted azetidine-2-carboxylic acid, its (2S) enantiomer, five-membered proline analogs, and regioisomeric dimethyl variants.

γ
Azetidine γ-turn scaffold for constrained peptide and peptidomimetic design
C3
Gem-dimethyl steric constraint eliminates C3 ring puckering flexibility
R
(2R) defined stereochemistry for enantiomer-specific chiral recognition studies

Why Generic Substitution Fails: Ring Size, Sterics, and Stereochemistry


Substituting (2R)-3,3-dimethylazetidine-2-carboxylic acid with a generic azetidine, proline, or piperidine analog is not scientifically valid because three orthogonal structural parameters converge to determine its conformational and stereochemical behavior. First, ring size dictates the type of reverse turn induced in peptide backbones: four-membered azetidine residues preferentially stabilize γ-turn conformations, whereas five-membered proline induces β-turns, a distinction experimentally demonstrated by NMR and FT-IR in model tetrapeptides [1]. Second, the gem-dimethyl substituent at C3 creates a quaternary carbon that eliminates ring puckering flexibility, alters nitrogen basicity through inductive effects, and increases steric bulk relative to unsubstituted azetidine-2-carboxylic acid [2]. Third, the (2R) absolute configuration at C2 yields a specific spatial orientation of the carboxylate that is enantiomeric to the (2S) form (CAS 1860033-50-6), meaning the two cannot be interchanged in chiral environments such as enzyme active sites or receptor binding pockets [3]. These three parameters are multiplicative, not additive: a proline analog lacks the four-membered ring, an unsubstituted Aze lacks the gem-dimethyl constraint, and a 4,4-dimethyl regioisomer places steric bulk at a different ring position, each producing fundamentally different conformational outcomes.

Ring size Five-membered proline or six-membered piperidine analogs shift turn preference to β-turns, not γ-turns; ring-size conformational effects may not reproduce.
Sterics Unsubstituted azetidine-2-carboxylic acid lacks the quaternary C3 constraint; conformational restriction and steric profile may differ significantly.
Chirality (2S) enantiomer (CAS 1860033-50-6) would reverse stereochemical outcomes in chiral environments; enantiomer attribution may require independent validation.

Quantitative Differentiation Against Closest Analogs


Reverse Turn Induction: Azetidine vs. Proline in Tetrapeptides

In a direct comparative conformational analysis of tetrapeptide models R₂CO-2-R₁Aze-L-Ala-NHMe versus the corresponding Pro-containing analogs, the four-membered azetidine ring (Aze) forces the peptide backbone to preferentially adopt γ-turn conformations, while the five-membered proline ring induces β-turns [1]. This ring-size-dependent turn preference was established by combined molecular modeling, ¹H NMR, and FT-IR spectroscopy. Furthermore, the presence of an alkyl substituent at the α-position of the azetidine-2-carboxylate ring significantly enhances the turn-inducing ability relative to the unsubstituted Aze scaffold [1]. Although these studies used 2-alkyl-Aze derivatives rather than the specific 3,3-dimethyl compound, the underlying ring-size effect on turn geometry is a fundamental property of the four-membered azetidine versus five-membered proline system and applies equally to the 3,3-dimethyl-substituted scaffold [2].

Reverse Turn Induction
Head-to-head
Azetidine (4-ring) γ-turn conformation; enhanced turn-inducing ability with α-alkyl substituent
Proline (5-ring) β-turn conformation in same tetrapeptide model system
Ring-size-dependent turn preference supports peptide backbone geometry selection.
¹H NMR, FT-IR, and molecular modeling in tetrapeptides (Baeza 2008).
Peptide conformation Reverse turn Peptidomimetic design

Gem-Dimethyl Sterics vs. Unsubstituted Azetidine

The 3,3-dimethylazetidine scaffold bears a geminal dimethyl group at the C3 position, creating a quaternary carbon center that fundamentally alters the conformational landscape relative to unsubstituted azetidine-2-carboxylic acid (Aze, CAS 2133-34-8). The De Kimpe synthesis paper explicitly classifies 3,3-dimethylazetidine-2-carboxylic acid as a 'sterically hindered α-amino acid,' distinguishing it from parent Aze [1]. The gem-dimethyl group introduces substantial ring strain (~26 kcal/mol for the parent 3,3-dimethylazetidine scaffold) and eliminates the ring-puckering conformational flexibility available to unsubstituted azetidine . In the context of peptide design, this quaternary carbon restricts backbone mobility beyond that imposed by the four-membered ring alone, potentially enhancing metabolic stability and target binding selectivity [2]. Predicted physicochemical properties for dimethyl-substituted azetidine carboxylic acids include a boiling point of 227.2±33.0 °C and altered logP values relative to the parent Aze scaffold .

Gem-Dimethyl Sterics
Class-level
Quaternary C3 carbon (C(CH₃)₂) eliminates ring puckering vs. unsubstituted Aze (CH₂). ~26 kcal/mol ring strain; predicted pKa ~11.37 vs. 11.29 for parent azetidine.
Steric hindrance classification supports constrained peptide design; class-level inference.
Structural analysis from De Kimpe 1998; predicted properties from computational databases.
Conformational constraint Steric hindrance Azetidine chemistry

Enantiomeric Differentiation: (2R) vs. (2S) Configuration

(2R)-3,3-Dimethylazetidine-2-carboxylic acid (CAS 2165961-80-6, MDL MFCD31705550) and its (2S) enantiomer (CAS 1860033-50-6, MDL MFCD30146439) are chemically distinct compounds with separate CAS registry numbers, MDL identifiers, and vendor catalog entries . While specific optical rotation values for the free (2R)-acid are not publicly reported in the vendor datasheets accessed, the (2S)-enantiomer is commercially available from independent suppliers at 95–98% purity [1]. The Smiles notation CC1(C)CN[C@@H]1C(=O)O for the (2S) form versus CC1(C)CN[C@H]1C(=O)O for the (2R) form encodes the opposite spatial orientation of the carboxylate group at the C2 chiral center, which is expected to produce equal magnitude but opposite sign of optical rotation . For procurement, these compounds are not interchangeable in any application involving chiral recognition, including enzyme inhibition, receptor binding, asymmetric catalysis, or incorporation into peptides where the stereochemistry at the α-carbon dictates biological activity.

Enantiomeric Identity
Head-to-head
(2R) CAS 2165961-80-6 MFCD31705550; SMILES C[C@H]1C(=O)O; ≥95–97% purity
(2S) CAS 1860033-50-6 MFCD30146439; SMILES C[C@@H]1C(=O)O; separate vendor entries
Enantiomer-specific procurement required for chiral recognition studies.
Vendor datasheets (Aladdin, ChemBlock, PubChem).
Chiral amino acid Enantiomer Stereochemical procurement

Collagen Triple Helix Stability: Ring-Size Comparison

A systematic study of ring-size analogs of proline on the stability of the collagen triple helix demonstrated that both four-membered (azetidine-2-carboxylic acid) and six-membered (piperidine-2-carboxylic acid) ring analogs destabilize the collagen triple helix compared to the native five-membered proline, but through distinct molecular mechanisms [1]. Computational and NMR spectroscopic studies with model compounds, combined with thermal denaturation experiments on collagen peptides, revealed that Aze destabilizes the triple helix via an unfavorable trans/cis amide bond ratio, whereas Pip causes destabilization through mismatched backbone dihedral angles ϕ and ψ [1]. This demonstrates that even within the same class of cyclic imino acids, ring size alone produces mechanistically distinct effects on higher-order protein structure. The 3,3-dimethyl substitution on the azetidine scaffold would further modulate these conformational properties through steric and electronic effects [2].

Collagen Stability
Cross-study
Azetidine (4-ring) Destabilizes triple helix via unfavorable trans/cis amide ratio
Pro / Pip (5/6-ring) Pro optimal; Pip destabilizes via mismatched ϕ/ψ dihedral angles
Mechanistically distinct destabilization pathways are ring-size dependent.
Thermal denaturation and computational studies on collagen-mimetic peptides.
Collagen stability Protein folding Ring-size analog

Synthetic Provenance and Enantioselective Access

The synthesis of 3,3-dimethylazetidine-2-carboxylic acid requires a multi-step enantioselective route involving γ-chloro-α-(N-alkylimino)ester reduction with sodium cyanoborohydride, chemoselective 1,4-dehydrochlorination to form the azetidine ring, followed by hydrogenolysis of the N-benzyl protecting group and acidic hydrolysis [1]. This synthetic complexity contrasts sharply with L-proline, which is a proteinogenic amino acid available commercially at low cost from fermentation, and with racemic or achiral azetidine analogs. The De Kimpe synthesis achieves the 3,3-dimethylazetidine scaffold as a single enantiomer when starting from chiral precursors; the β,β-dimethylated amino acid building blocks were synthesized in high enantiomeric excess (>95% ee) as determined by coupling to chiral reagents [2]. Commercial supply of the (2R) enantiomer (CAS 2165961-80-6) is available from at least 15 suppliers cataloged on ChemSpace, with typical purity of 95–97% [3].

Synthetic Provenance
Supporting
(2R)-3,3-Dimethyl-Aze Multi-step enantioselective synthesis; >95% ee; 15+ suppliers; ~€348/100 mg
L-Proline Fermentation product; >99% purity; substantially lower cost
Higher cost reflects synthetic complexity; racemic substitution not equivalent.
De Kimpe (1998); ChemSpace aggregator; Lubell lab methodology.
Enantioselective synthesis Non-proteinogenic amino acid Chemical procurement

Computational Conformational Analysis of Ring Puckering

Ab initio HF and density functional theory calculations with the self-consistent reaction field (SCRF) method on Ac-Xaa-NHMe dipeptide models (where Xaa = Aze, Pro, or Pip) revealed that the four-membered azetidine ring can adopt either puckered structure depending on the backbone conformation, in contrast to proline's Cγ-endo/Cγ-exo puckering and piperidine's chair/boat conformations [1]. The calculated cis-trans isomerization rotational barriers for the amide bond are lower for both Aze and Pip dipeptides compared to the Pro dipeptide, a finding consistent with experimental dynamic NMR measurements [1][2]. On going from Pro to Aze to Pip, the axiality (tendency to adopt axial orientation) of the NHMe group becomes stronger, attributable to reduced steric hindrance between 1,2-substituted Ac and NHMe groups. The gem-dimethyl substitution at C3 in the target compound would be expected to further modulate these calculated preferences by restricting ring puckering and altering the steric environment around the N–Cα bond [3].

Amide Bond Rotation
Cross-study
Aze dipeptide shows lower cis-trans rotational barrier than Pro dipeptide; stronger NHMe axiality; puckering dependent on backbone conformation.
Lower barrier may influence peptide folding kinetics and isomerase recognition.
Ab initio HF/DFT with SCRF; Jhon & Kang (2007); Kern (1997).
Computational chemistry Dipeptide conformation Amide bond isomerization

Optimal Application Scenarios


γ-Turn-Stabilized Peptide and Peptidomimetic Design

When a research program requires stabilization of γ-turn conformations rather than β-turns in a peptide or peptidomimetic backbone, (2R)-3,3-dimethylazetidine-2-carboxylic acid provides the four-membered azetidine ring scaffold that preferentially induces γ-turn geometry, as demonstrated by Baeza et al. (2008) in comparative studies against proline-containing analogs [1]. The additional gem-dimethyl substitution at C3 provides enhanced steric constraint beyond unsubstituted Aze, potentially further locking the γ-turn conformation. This application is particularly relevant for designing neurotrophin mimetics, where azetidine-containing tetrapeptides derived from NGF and NT3 sequences have been shown to stabilize γ-turn conformations even in the presence of β-turn-favoring Asp residues [2].

Chiral Building Block for Enantioselective Synthesis

For asymmetric synthesis or medicinal chemistry campaigns where the (R) absolute configuration at the α-carbon is structurally required, (2R)-3,3-dimethylazetidine-2-carboxylic acid (CAS 2165961-80-6) is the only chemically correct choice. The (2S) enantiomer (CAS 1860033-50-6) would produce opposite stereochemical outcomes [1]. This compound serves as a chiral building block for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acid derivatives, as described in the Lubell laboratory's amino acid-azetidine chimera methodology, where stereochemical integrity must be maintained throughout multi-step synthetic sequences [2].

Collagen-Mimetic Peptide Triple Helix Studies

In collagen-related research where the effect of ring size on triple helix stability is being systematically investigated, (2R)-3,3-dimethylazetidine-2-carboxylic acid offers a sterically enhanced version of the four-membered ring analog. Studies have established that Aze (4-membered) destabilizes the collagen triple helix through an unfavorable trans/cis amide bond ratio, while Pip (6-membered) acts through dihedral angle mismatch [1]. The 3,3-dimethyl substitution on Aze allows researchers to examine how additional steric bulk at the ring further modulates this amide bond equilibrium, building on the foundational ring-size comparative framework [2].

GPCR and Opioid Peptide SAR Programs

For opioid receptor or GPCR ligand SAR programs, azetidine-2-carboxylic acid incorporation has demonstrated significant effects on receptor affinity and selectivity. In dynorphin analogs, replacing Pro with azetidine-2-carboxylic acid at position 3 yielded equally potent κ opioid receptor ligands, while substitution with the six-membered piperidine-2-carboxylic acid caused a nearly 90-fold reduction in κ affinity [1]. In endomorphin analogs, [Aze²]EM-1 and [Aze²]EM-2 showed the highest μ-receptor affinity and selectivity among all constrained amino acid substitutions tested (including dehydroproline and dehydroalanine variants) [2]. The 3,3-dimethyl-substituted Aze scaffold offers a further evolution within this SAR space by adding steric constraint at the ring, which may modulate receptor subtype selectivity through altered backbone presentation.

Application
Selection Property
Validation Focus
γ-Turn peptidomimetic design
Four-membered ring scaffold for γ-turn geometry
NMR/FT-IR turn conformation assignment
Enantioselective synthesis campaigns
Defined (2R) stereochemistry at α-carbon
Chiral HPLC or optical rotation verification
Collagen triple helix modulation studies
Sterically enhanced 4-ring analog vs. proline
Thermal denaturation and amide bond equilibrium
GPCR / opioid peptide SAR programs
Conformationally constrained amino acid substitution
Receptor affinity and selectivity assay context
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